2-Bromo-6-fluoro-4-hydroxybenzaldehyde
Description
The exact mass of the compound this compound, 95% is 217.93787 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNADCAMSNTRIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Halogenated Benzaldehyde Derivatives in Chemical Research
Halogenated benzaldehyde (B42025) derivatives are a class of organic compounds that have garnered considerable attention in chemical research due to their versatile reactivity and wide-ranging applications. The presence of one or more halogen atoms on the benzaldehyde framework significantly influences the electronic properties and reactivity of the molecule. This makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The introduction of halogen atoms can enhance the biological activity and bioavailability of drug molecules. rsc.org Halogenation is a key strategy in medicinal chemistry for modifying the properties of lead compounds. Specifically, the presence of bromine and fluorine can lead to enhanced cytotoxicity in certain molecular contexts, a property explored in the development of therapeutic agents. nih.gov
Positional Isomerism and Its Chemical Implications
The specific placement of substituents on the benzene (B151609) ring, known as positional isomerism, has profound chemical implications. In the case of 2-Bromo-6-fluoro-4-hydroxybenzaldehyde, the ortho-positioning of both the bromine and fluorine atoms relative to the aldehyde group creates a sterically hindered environment. This can influence the reactivity of the aldehyde, potentially allowing for selective transformations at other sites of the molecule.
Furthermore, the electronic effects of the substituents are position-dependent. The electron-withdrawing nature of the halogens and the electron-donating character of the hydroxyl group, along with their specific locations, modulate the electron density of the aromatic ring and the reactivity of the aldehyde. This intricate interplay of steric and electronic effects is a key consideration in the strategic use of this molecule in organic synthesis. The unique reactivity conferred by this specific isomeric arrangement makes it a valuable tool for chemists aiming to construct complex molecular architectures with a high degree of control.
An Overview of Research Trajectories for Multifunctional Aromatic Scaffolds
Retrosynthetic Analysis for Selective Functionalization
A logical retrosynthetic analysis of this compound suggests several potential pathways. The primary disconnections involve the formyl group and the halogen substituents. One plausible approach begins with a simpler, commercially available starting material such as 3-bromo-5-fluorophenol. This precursor already contains the desired bromo and fluoro substituents in the correct meta relationship to the hydroxyl group. The key remaining transformation is the introduction of the aldehyde group at the C4 position.
Alternatively, one could envision starting with a 4-hydroxybenzaldehyde derivative and introducing the halogen atoms sequentially. This would necessitate careful control of the regioselectivity of both the bromination and fluorination reactions, governed by the directing effects of the hydroxyl and aldehyde groups. Another disconnection could involve the formation of the aromatic ring itself, although this is generally a less common approach for such a readily accessible substitution pattern.
A further strategy could involve starting with a toluene (B28343) derivative, such as 2-bromo-6-fluorotoluene, and performing a side-chain oxidation to introduce the aldehyde functionality. This approach has been documented in patent literature for related compounds. google.com
Classical and Modern Synthetic Routes
The synthesis of this compound can be approached through several established and contemporary organic chemistry reactions. These routes primarily focus on the sequential introduction of the necessary functional groups onto a phenolic or benzaldehyde (B42025) core.
Sequential Halogenation Strategies
The introduction of bromine and fluorine onto the aromatic ring requires careful consideration of their respective reactivities and the directing effects of the other substituents present.
The hydroxyl group is a strongly activating, ortho-, para- directing group in electrophilic aromatic substitution. The fluorine atom is a deactivating but also ortho-, para- directing group. researchgate.net When both are present, their directing effects are additive. In a potential precursor like 4-fluoro-2-hydroxybenzaldehyde, the positions ortho to the powerful hydroxyl group are C3 and C5. Bromination would be expected to occur at one of these positions.
N-Bromosuccinimide (NBS) is a common and milder alternative to molecular bromine for the regioselective bromination of activated aromatic rings. researchgate.net The use of NBS can help to avoid over-bromination and the formation of undesired byproducts. The reaction conditions, such as the choice of solvent and the presence of a catalyst, can further influence the regioselectivity. For instance, the bromination of activated ketones with NBS can be directed to either the α-position or the aromatic nucleus depending on the reaction conditions. google.com
| Reagent | Substrate Type | Typical Conditions | Selectivity |
| N-Bromosuccinimide (NBS) | Activated Aromatic Rings | Acetonitrile, reflux | Nuclear Bromination |
| N-Bromosuccinimide (NBS) | Aralkyl Ketones | Acidic Al2O3, Methanol, reflux | α-Bromination |
The direct fluorination of aromatic compounds is often challenging due to the high reactivity of elemental fluorine. Therefore, fluorine is typically introduced using alternative methods, such as the Schiemann reaction or by employing nucleophilic fluorinating agents on a suitably activated substrate. In the context of synthesizing this compound, it is generally more synthetically feasible to start with a fluorinated precursor and subsequently introduce the bromine atom. This is because the C-F bond is significantly stronger than the C-Br bond, making the fluorinated ring more resistant to certain reaction conditions that might be required for subsequent transformations.
Formylation Reactions for Aldehyde Group Introduction (e.g., Electrophilic Aromatic Substitution)
The introduction of an aldehyde group onto a phenolic ring can be achieved through various formylation reactions. The choice of method often depends on the nature of the substituents already present on the ring.
The Duff reaction is a classic method for the ortho-formylation of phenols using hexamine as the formylating agent in an acidic medium. prepchem.comorgsyn.org The reaction proceeds via an iminium intermediate and generally provides good yields for activated phenols. prepchem.comorgsyn.org For a substrate like 3-bromo-5-fluorophenol, the hydroxyl group would direct the formylation to the ortho positions (C2, C4, and C6). Steric hindrance from the adjacent bromine and fluorine atoms would likely favor formylation at the C4 position.
The Vilsmeier-Haack reaction is another powerful method for formylating electron-rich aromatic compounds. chemicalbook.comresearchgate.net It employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃). chemicalbook.comresearchgate.net This reaction is also suitable for phenols and their derivatives. The regioselectivity is governed by both electronic and steric factors.
| Reaction | Reagents | Key Features |
| Duff Reaction | Hexamine, Acid (e.g., acetic acid, TFA) | ortho-Formylation of phenols, uses inexpensive reagents. prepchem.comorgsyn.org |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Formylation of electron-rich arenes, proceeds via Vilsmeier reagent. chemicalbook.comresearchgate.net |
A procedure for the ortho-formylation of 2-bromophenol (B46759) using anhydrous magnesium dichloride, paraformaldehyde, and triethylamine (B128534) in refluxing tetrahydrofuran (B95107) has been reported to give 3-bromosalicylaldehyde in good yield. chemicalbook.com This demonstrates the feasibility of formylating halogenated phenols.
Oxidative Routes to the Aldehyde Moiety (e.g., Kornblum Oxidation from Benzyl (B1604629) Halides)
An alternative to direct formylation of the aromatic ring is the oxidation of a benzylic precursor. A notable example is the Kornblum oxidation , which converts a benzyl halide to an aldehyde using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. google.com
A patented method describes the synthesis of 2-bromo-6-fluorobenzaldehyde starting from 2-bromo-6-fluorotoluene. google.com The process involves the radical bromination of the methyl group using hydrobromic acid and hydrogen peroxide under illumination to form 2-bromo-6-fluorobenzyl bromide. google.com This intermediate is then subjected to Kornblum oxidation with DMSO to yield the desired aldehyde. google.com This approach avoids harsh conditions that might be incompatible with the hydroxyl group in the target molecule, which could be introduced at a later stage or protected. A modified, catalyst-free Kornblum oxidation of benzyl bromides to benzaldehydes under visible light has also been reported.
| Starting Material | Intermediate | Reaction | Product |
| 2-Bromo-6-fluorotoluene | 2-Bromo-6-fluorobenzyl bromide | Radical Bromination | 2-Bromo-6-fluorobenzyl bromide |
| 2-Bromo-6-fluorobenzyl bromide | - | Kornblum Oxidation | 2-Bromo-6-fluorobenzaldehyde |
Precursor Compounds and Key Intermediates
Substituted Hydroxybenzaldehydes and Phenols:
A logical starting point is a phenol or a hydroxybenzaldehyde, leveraging the strong ortho-, para- directing effect of the hydroxyl group to guide subsequent halogenation.
3-Fluorophenol (B1196323): This precursor is particularly promising. A potential synthetic route involves:
Protection of the phenolic hydroxyl group (e.g., as an isopropyl or methyl ether) to prevent its reaction in subsequent steps. google.com
Regioselective bromination at the C2 position, which is ortho to the fluorine and ortho to the protected hydroxyl group.
Introduction of the aldehyde group at the C6 position via ortho-lithiation followed by formylation with a reagent like N,N-dimethylformamide (DMF). google.com
Final deprotection of the hydroxyl group to yield the target product. google.com
4-Hydroxybenzaldehyde: Using 4-hydroxybenzaldehyde as a precursor presents a significant challenge in regioselectivity. The hydroxyl group strongly activates both ortho positions (C2 and C6). chemicalforums.com Achieving selective mono-bromination at one position and mono-fluorination at the other would be difficult and likely result in a mixture of products. However, methods for the oxybromination of 4-hydroxybenzaldehyde to introduce a bromine atom at an ortho position are known. rsc.org
Fluorinated Toluene Derivatives:
Another approach begins with a substituted toluene, where the methyl group is later oxidized to an aldehyde.
2-Bromo-6-fluorotoluene: This compound could serve as a precursor. The synthesis would involve the oxidation of the methyl group to an aldehyde, followed by the introduction of a hydroxyl group at the C4 position. A known method for converting a substituted toluene to a benzaldehyde involves benzylic bromination followed by Kornblum oxidation. google.comyoutube.com Introducing the hydroxyl group later in the synthesis, however, can be complex.
3-Fluoro-4-methylphenol: This compound allows for the exploitation of the hydroxyl group's directing effects. The synthesis could proceed by bromination ortho to the hydroxyl group, followed by oxidation of the methyl group to an aldehyde. The oxidation of p-cresol (B1678582) derivatives to their corresponding 4-hydroxybenzaldehydes is an established industrial process, often requiring catalytic methods. epo.org
| Plausible Precursor | Key Intermediates | Synthetic Strategy Highlights |
| 3-Fluorophenol | 1-Fluoro-3-isopropoxybenzene, 1-Bromo-2-fluoro-4-isopropoxybenzene | Protection, ortho-bromination, ortho-lithiation/formylation, deprotection google.com |
| 4-Hydroxybenzaldehyde | 3-Bromo-4-hydroxybenzaldehyde | Regioselective ortho-halogenation (challenging) chemicalforums.comrsc.org |
| 2-Bromo-6-fluorotoluene | 2-Bromo-6-fluorobenzyl bromide | Benzylic oxidation, subsequent hydroxylation (challenging) google.com |
| 3-Fluoro-4-methylphenol | 2-Bromo-3-fluoro-4-methylphenol | Ortho-bromination, oxidation of methyl group epo.org |
Optimization of Reaction Conditions and Parameters
Optimizing reaction conditions is critical for maximizing yield and purity while minimizing side reactions. This involves the careful selection of solvents, catalysts, temperature, and pressure for each synthetic step.
Role of Solvent Systems in Regioselectivity and Yield
The solvent system plays a crucial role in influencing reaction outcomes, particularly in electrophilic aromatic substitution reactions like bromination.
For Bromination: In the bromination of phenols, the solvent can dramatically affect regioselectivity. The use of nonpolar solvents like carbon disulfide typically favors para-substitution. oup.com Conversely, more polar solvents are often used to achieve ortho-bromination.
Methanol (MeOH): Has been shown to be a highly effective solvent for the rapid and selective mono-ortho-bromination of para-substituted phenols using N-Bromosuccinimide (NBS), often with short reaction times (15-20 minutes). nih.govresearchgate.net
Dichloromethane (DCM): A commonly used solvent for bromination with either elemental bromine or NBS. google.comrsc.orgchemicalbook.com It provides a non-protic environment for the reaction.
For Nucleophilic Substitution (e.g., O-Alkylation): Polar aprotic solvents are generally preferred for SN2 reactions, such as the protection of the phenolic hydroxyl group.
Acetonitrile (MeCN): An effective solvent for the alkylation of phenols to form ether protecting groups, often used in combination with a weak base like potassium carbonate. google.com
Dimethylformamide (DMF): Another suitable polar aprotic solvent for such transformations. google.com
For Organometallic Reactions (e.g., Lithiation/Formylation): Anhydrous and non-protic solvents are essential.
Tetrahydrofuran (THF): The standard solvent for Grignard reagent formation and subsequent reactions, as well as for lithiation at low temperatures. google.com
Catalytic Approaches in Synthetic Transformations
Catalysis is employed to enhance reaction rates, improve selectivity, and enable transformations under milder conditions.
Acid/Base Catalysis in Bromination: The regioselectivity of phenol bromination can be controlled by catalysts.
p-Toluenesulfonic acid (pTsOH): Used in catalytic amounts (e.g., 10 mol%) with NBS, it promotes selective mono-ortho-bromination of phenols. nih.govresearchgate.net
Amines: Primary and secondary amines, such as diisopropylamine, have been shown to catalyze the ortho-dibromination of phenol with NBS, suggesting the formation of N-bromoamine intermediates that favor ortho attack. oup.com
Palladium-Catalyzed Reactions: Palladium catalysts are versatile for forming C-C and C-N bonds and can be used to synthesize aldehyde functionalities.
A method for preparing benzaldehydes involves the reaction of an iodobenzene (B50100) compound with CO2 and a hydrosilane in the presence of a palladium-on-carbon (Pd/C) catalyst. google.com This could be a potential route if a suitably substituted iodo-aromatic precursor were synthesized.
Oxidation Catalysis: The conversion of a methyl group on a fluorinated toluene precursor to an aldehyde can be achieved via catalytic oxidation. Various metal oxides (e.g., of Mn, Mo, Zr) can catalyze the air oxidation of toluene derivatives to benzaldehydes. vedantu.com
Temperature and Pressure Effects on Reaction Kinetics and Thermodynamics
Temperature is a critical parameter for controlling reaction rates and preventing side reactions.
Low-Temperature Reactions: Many steps in the synthesis of complex aromatic compounds require precise, often low-temperature control.
Ortho-lithiation and subsequent formylation are typically conducted at very low temperatures, such as -78 °C, to ensure the stability of the highly reactive organolithium intermediate and prevent undesired side reactions. google.com Grignard exchange reactions can sometimes be performed at slightly higher temperatures of -10 to 0 °C. google.com
Bromination reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction before being allowed to warm to room temperature. rsc.orgchemicalbook.com
Elevated-Temperature Reactions: Some reactions require heating to proceed at a reasonable rate.
Hydroxyl group protection via alkylation is often performed at elevated temperatures (e.g., 80-82 °C) to drive the reaction to completion. google.com
Oxidation steps, such as the Kornblum oxidation, may require heating to between 70 and 100 °C. google.com
Pressure Effects: While most lab-scale syntheses are conducted at atmospheric pressure, certain industrial-scale reactions utilize pressure to increase the concentration of gaseous reactants. For example, the Gattermann-Koch synthesis of benzaldehydes uses high pressures of carbon monoxide (CO). vedantu.com A palladium-catalyzed formylation using CO2 has also been performed under 1 MPa of pressure. google.com
Strategies for Controlling Competing Reaction Pathways
In a multi-step synthesis, controlling competing reactions is paramount for achieving a good yield of the desired product. Key strategies involve the use of protecting groups, controlling regioselectivity, and preventing over-oxidation or reduction.
Protecting Groups: The hydroxyl group is highly activating and acidic, necessitating its protection during steps that involve strong bases or organometallic reagents (e.g., ortho-lithiation).
Strategy: The phenolic -OH is converted to an ether (e.g., methoxy, isopropoxy) before lithiation or Grignard formation. This protecting group is then removed in the final step of the synthesis, for instance, by using a strong Lewis acid like boron trichloride. google.com
Regioselectivity Control: The primary challenge is directing the incoming bromo, fluoro, and formyl groups to the correct positions.
Strategy: A stepwise approach starting from a precursor like 3-fluorophenol is more controllable than attempting to functionalize 4-hydroxybenzaldehyde directly. The directing effects of the existing substituents are used sequentially to build the desired substitution pattern. For instance, in a protected 3-fluorophenol, the position between the two ortho-, para- directing groups (F and OR) is highly activated for electrophilic attack (bromination).
Controlling Halogenation: Electrophilic bromination of a highly activated phenol ring can easily lead to multiple substitutions.
Strategy: To achieve mono-bromination, one can use a less reactive brominating agent (e.g., NBS instead of Br2), carefully control the stoichiometry (using only one equivalent of the brominating agent), and employ catalysts like pTsOH that enhance ortho-selectivity. oup.comnih.gov
Avoiding Over-oxidation: When oxidizing a methyl group to an aldehyde, a common side reaction is over-oxidation to the carboxylic acid.
Strategy: Instead of direct oxidation, a two-step process is often more controlled. The methyl group can first be converted to a benzyl halide via radical halogenation. The resulting benzyl halide can then be oxidized to the aldehyde using specific methods like the Kornblum oxidation (using DMSO) or the Sommelet reaction, which are known to stop at the aldehyde stage. google.comyoutube.com
| Competing Reaction | Control Strategy | Example Reagents/Conditions |
| Reaction at Hydroxyl Group | Protection/Deprotection | Protection: Isopropyl bromide, K2CO3; Deprotection: BCl3 google.com |
| Polybromination of Phenol | Control stoichiometry, use of catalyst | 1.0 eq. NBS, 10 mol% pTsOH in Methanol nih.govresearchgate.net |
| Poor Regioselectivity | Stepwise synthesis from a simpler precursor | Start with 3-fluorophenol instead of 4-hydroxybenzaldehyde google.com |
| Over-oxidation of -CH3 to -COOH | Two-step oxidation via benzyl halide | 1. NBS/light -> Benzyl bromide; 2. DMSO (Kornblum Oxidation) -> Aldehyde google.com |
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is a versatile functional handle, readily participating in oxidation, reduction, and condensation reactions. Its electrophilic carbon atom is susceptible to attack by nucleophiles, while the aldehyde itself can be transformed into other key functional groups.
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For this compound, this reaction would yield 2-Bromo-6-fluoro-4-hydroxybenzoic acid. This conversion is typically achieved using a variety of common oxidizing agents under standard laboratory conditions.
| Reactant | Typical Reagents | Product |
| This compound | Potassium permanganate (B83412) (KMnO₄); Jones reagent (CrO₃/H₂SO₄); Tollens' reagent [Ag(NH₃)₂]⁺ | 2-Bromo-6-fluoro-4-hydroxybenzoic acid |
Conversely, the aldehyde group is easily reduced to a primary alcohol. This reaction converts the formyl group into a hydroxymethyl group, yielding (2-Bromo-6-fluoro-4-hydroxyphenyl)methanol. This transformation is typically accomplished using hydride-based reducing agents.
| Reactant | Typical Reagents | Product |
| This compound | Sodium borohydride (B1222165) (NaBH₄); Lithium aluminum hydride (LiAlH₄) | (2-Bromo-6-fluoro-4-hydroxyphenyl)methanol |
The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to form a new carbon-nitrogen double bond (azomethine group). nih.govmdpi.com Schiff bases derived from salicylaldehyde (B1680747) derivatives are an important class of ligands in coordination chemistry and have been studied for their biological properties. nih.gov The reaction of this compound with a primary amine would proceed similarly, forming a substituted N-benzylideneamine.
| Reactants | Reaction Type | Product Functional Group | General Product Structure |
| This compound, Primary Amine (R-NH₂) | Condensation | Azomethine (-CH=N-) | 2-Bromo-6-fluoro-4-hydroxy-N-benzylideneamine derivative |
Reactivity of the Halogen Substituents (Bromine and Fluorine)
The presence of two different halogen atoms on the aromatic ring allows for selective functionalization through substitution and cross-coupling reactions. The electronic environment of the ring and the intrinsic properties of the carbon-halogen bonds determine which halogen is more likely to react under specific conditions.
Nucleophilic aromatic substitution (SNA_r_) typically occurs on aromatic rings that are "electron-poor," often due to the presence of strong electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.org
In this compound, the aldehyde group is a powerful electron-withdrawing group. This effect strongly activates positions ortho and para to it for nucleophilic attack. libretexts.org The fluorine atom is positioned ortho to the aldehyde, making the carbon to which it is attached highly electrophilic and susceptible to substitution. In many SNA_r_ reactions, fluoride (B91410) is a better leaving group than bromide because the highly electronegative fluorine atom polarizes the C-F bond and stabilizes the transition state of the rate-determining nucleophilic addition step. youtube.com It has been shown in related systems that under certain organic photoredox catalysis conditions, a C-F bond can be selectively functionalized in the presence of a C-Br bond. nih.gov
| Reactant | Nucleophile (Nu⁻) | Potential Product (via Fluorine substitution) |
| This compound | Amines (R₂NH), Alkoxides (RO⁻), Azoles | 2-Bromo-6-(substituted)-4-hydroxybenzaldehyde |
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically employing a palladium catalyst to couple an organohalide with an organoboron compound. nih.gov The reactivity of aryl halides in such reactions generally follows the trend I > Br > Cl >> F, which correlates with the bond dissociation energies of the carbon-halogen bond. nih.gov
Given the significant difference in bond strength between a C-Br bond (approx. 80 kcal/mol) and a C-F bond (approx. 126 kcal/mol), the Suzuki-Miyaura reaction is highly selective for the C-Br bond in this compound. nih.gov This allows for the targeted replacement of the bromine atom with a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups from the corresponding boronic acid or boronic ester, leaving the C-F bond intact. nih.govresearchgate.net
| Reactants | Catalyst/Conditions | Product |
| This compound, Organoboronic Acid/Ester (R-B(OR')₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | 2-(Substituted)-6-fluoro-4-hydroxybenzaldehyde |
Halogen Bonding Interactions in Supramolecular Assembly
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base. In this compound, the bromine atom, being less electronegative and more polarizable than fluorine, is the primary participant in halogen bonding. This interaction plays a crucial role in the self-assembly of macromolecules and the formation of ordered nanostructures.
Research on related compounds, such as 2-bromobenzaldehyde, has demonstrated the capacity of the bromo-substituted aromatic scaffold to direct the assembly of semiconducting materials through a combination of halogen and chalcogen bonding. ossila.com These interactions guide the molecules into well-defined structures, such as nanowires. ossila.com The presence of the bromine atom on the this compound ring similarly enables it to function as a key component in crystal engineering, where predictable, directional halogen bonds can be used to design and construct complex supramolecular architectures. The combination of halogen bonding from the bromine and potential hydrogen bonding from the hydroxyl group makes it a particularly interesting candidate for creating multi-component molecular crystals.
Reactivity of the Hydroxyl Functional Group
The phenolic hydroxyl group (-OH) at the 4-position is a key site of reactivity, influencing both the molecule's physical properties and its utility as a synthetic intermediate.
Etherification and Esterification Reactions
The hydroxyl group of this compound can readily undergo etherification and esterification, two fundamental reactions in organic chemistry for creating derivatives with modified properties.
Etherification: This process involves converting the hydroxyl group into an ether (-OR). A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide to form the ether linkage. The existence of related compounds like 2-Bromo-4-fluoro-6-methoxybenzaldehyde, an ether derivative, confirms the viability of this transformation. bldpharm.com
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters (-O-C=O). This reaction, often catalyzed by an acid, is used to protect the hydroxyl group or to introduce new functional moieties into the molecule.
These derivatizations are critical for tuning the molecule's solubility, electronic properties, and steric profile for specific applications in drug discovery and materials science.
Intramolecular Hydrogen Bonding with Aldehyde Moiety
Intramolecular hydrogen bonding between a hydroxyl group and a nearby carbonyl group is a significant factor in determining the conformation and properties of many organic molecules, such as in o-hydroxybenzaldehyde (salicylaldehyde). acs.org However, in the case of this compound, the hydroxyl group is at position 4 and the aldehyde group is at position 1. This para arrangement places the two functional groups on opposite sides of the benzene (B151609) ring, making a direct intramolecular hydrogen bond geometrically impossible.
Instead, the hydroxyl group and the aldehyde's carbonyl oxygen are prime candidates for forming strong intermolecular hydrogen bonds. These interactions occur between separate molecules, influencing the compound's melting point, crystal packing, and solubility. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the aldehyde serves as an acceptor, leading to the formation of extended chains or networks in the solid state.
Rational Design and Synthesis of Novel Chemical Scaffolds and Derivatives
This compound is considered a valuable multi-functional building block for the rational design of new and complex chemical entities. ossila.com Its utility stems from the presence of multiple, orthogonally reactive sites that allow for selective and sequential chemical modifications.
The key reactive sites for derivatization include:
The Aldehyde Group: Can undergo nucleophilic addition, condensation reactions (e.g., to form imines or hydrazones), oxidation to a carboxylic acid, or reduction to an alcohol.
The Hydroxyl Group: Can be converted into ethers or esters, as previously discussed, or used to direct metallation at adjacent positions.
The Aryl Halides: The carbon-bromine and carbon-fluorine bonds can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to form new carbon-carbon or carbon-heteroatom bonds.
This synthetic versatility allows chemists to use this compound as a starting scaffold to construct a diverse library of derivatives. For instance, the related compound 2-bromo-6-fluorobenzaldehyde is used to synthesize bicyclic heterocycles like indazoles. ossila.com By leveraging the multiple reactive handles on this compound, researchers can design and synthesize novel molecular architectures with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1629141-29-2 |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol chemscene.com |
| Hydrogen Bond Donors | 1 chemscene.com |
| Hydrogen Bond Acceptors | 2 chemscene.com |
| Rotatable Bonds | 1 chemscene.com |
Table 2: Potential Reactions and Derivatives
| Reactive Site | Reaction Type | Potential Product Class |
|---|---|---|
| Aldehyde | Reduction | (2-Bromo-6-fluoro-4-hydroxyphenyl)methanol |
| Aldehyde | Oxidation | 2-Bromo-6-fluoro-4-hydroxybenzoic acid |
| Aldehyde | Condensation | Imines, Hydrazones, Oximes |
| Hydroxyl | Etherification | Alkoxy derivatives (e.g., Methoxy) |
| Hydroxyl | Esterification | Ester derivatives |
| Aryl Bromide | Suzuki Coupling | Biaryl compounds |
| Aryl Bromide | Buchwald-Hartwig | Aryl amines, Aryl ethers |
Spectroscopic and Crystallographic Characterization in Research Paradigms
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom within the molecule.
The ¹H NMR spectrum of 2-Bromo-6-fluoro-4-hydroxybenzaldehyde exhibits characteristic signals that confirm its structure. The aldehyde proton (-CHO) typically appears as a singlet in the downfield region of the spectrum, a consequence of the strong deshielding effect of the adjacent carbonyl group. The protons on the aromatic ring display splitting patterns that are dictated by their coupling with the neighboring fluorine atom and other protons. The precise chemical shifts and coupling constants are sensitive to the solvent used and the concentration of the sample.
A representative ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows a singlet for the hydroxyl proton, which can vary in its chemical shift. The aromatic protons and the aldehyde proton also show distinct signals that are consistent with the substituted benzaldehyde (B42025) structure.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aldehyde-H | ~10.2 | Singlet | N/A |
| Aromatic-H | ~7.0 - 7.5 | Multiplet | Varies |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
In the ¹³C NMR spectrum, the carbon atom of the aldehyde group is highly deshielded and appears at a chemical shift typically in the range of 185-200 ppm. The carbon atoms of the aromatic ring show distinct resonances, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the electronegative fluorine atom will show a characteristic coupling (¹JCF), while the carbon attached to the bromine atom will also have a specific chemical shift. The deshielding effects of the bromine, fluorine, hydroxyl, and aldehyde groups all contribute to the final positions of the carbon signals, providing a complete picture of the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (δ) in ppm |
|---|---|
| C=O (Aldehyde) | 185 - 195 |
| C-Br | 110 - 120 |
| C-F | 155 - 165 (with C-F coupling) |
| C-OH | 150 - 160 |
Note: These are predicted ranges and actual values may vary.
¹⁹F NMR spectroscopy is a powerful technique for compounds containing fluorine. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine atom with adjacent aromatic protons (³JHF) can be observed in the ¹H NMR spectrum, which helps in the assignment of the proton signals and confirms the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions
IR spectroscopy is instrumental in identifying the key functional groups present in this compound and provides insights into hydrogen bonding.
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. The stretching vibration of the aldehydic carbonyl group (C=O) is typically observed in the region of 1680-1700 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and the electronic effects of the substituents. The broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group stretching vibration. Aromatic C-H stretching vibrations are usually found in the region of 3000-3100 cm⁻¹, while the C-F and C-Br stretching vibrations appear at lower frequencies in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aldehydic C=O | Stretching | 1680 - 1700 |
| C=C | Aromatic Ring Stretching | 1450 - 1600 |
| C-F | Stretching | 1000 - 1400 |
The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound allows for the formation of intermolecular hydrogen bonds. This is evident in the IR spectrum by the broadness of the O-H stretching band. In a concentrated sample or in the solid state, the O-H stretching frequency is typically lower and the band is broader compared to a dilute solution in a non-polar solvent, where intermolecular hydrogen bonding is minimized. The position and shape of the O-H band can therefore provide valuable information about the extent and nature of the hydrogen bonding network within the sample.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this analysis would confirm the molecular weight and provide insights into its structural components through fragmentation patterns.
However, a detailed search of scientific databases reveals no published mass spectrum or specific fragmentation pattern analysis for this compound. Such a study would be essential to confirm the compound's elemental composition and the connectivity of its atoms.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the bond lengths, bond angles, and conformation of this compound, as well as how the molecules pack together in the solid state.
Single Crystal X-ray Diffraction (SCXRD) for Atomic Arrangement and Conformation
To date, no single crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in scientific journals. This information would be critical for unambiguously determining the compound's three-dimensional structure.
Analysis of Intermolecular Interactions (e.g., π-stacking, halogen-halogen interactions)
The study of intermolecular interactions is crucial for understanding the physical properties of a compound. For this compound, interactions such as hydrogen bonding from the hydroxyl group, as well as π-stacking and halogen-halogen interactions involving the aromatic ring and its substituents, would be of significant interest. However, without crystal structure data, any discussion of these interactions remains speculative.
Investigations into Polymorphism and Solvent Inclusion in Crystal Lattices
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on its physical properties. There is currently no published research on the polymorphic behavior of this compound or its propensity to include solvent molecules within its crystal lattice.
Validation of Structural Models via Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a technique often used to analyze the bulk purity of a crystalline sample and to validate structural models obtained from single crystal studies. As no primary crystal structure data is available for this compound, no corresponding PXRD validation studies have been reported.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. These calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic characteristics. For substituted benzaldehydes, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govnih.gov
While specific DFT data for 2-Bromo-6-fluoro-4-hydroxybenzaldehyde is not readily found, studies on analogous compounds like 5-Bromo-2-Hydroxybenzaldehyde and 4-hydroxybenzaldehyde (B117250) demonstrate the utility of this approach. nih.govsciforum.net Such calculations can determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. sciforum.net
Table 1: Representative Electronic Properties Calculated for Analogous Benzaldehydes using DFT
| Property | 4-hydroxybenzaldehyde sciforum.net | 5-Bromo-2-Hydroxybenzaldehyde nih.gov |
| HOMO Energy | Not Specified | Not Specified |
| LUMO Energy | Not Specified | Not Specified |
| HOMO-LUMO Energy Gap (eV) | ~5.01 | Not Specified |
| Dipole Moment (Debye) | 4.66 | Not Specified |
| Basis Set | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) |
Note: This table illustrates the type of data obtained from DFT calculations for similar molecules, as specific data for this compound is not available in the cited literature.
The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool derived from DFT calculations that maps the electrostatic potential onto the electron density surface of a molecule. It is used to predict and understand how a molecule will interact with other chemical species. The MEP surface uses a color-coded gradient to indicate regions of varying electron density. nih.gov
Typically, red-colored regions denote areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue-colored regions indicate low electron density and positive electrostatic potential, which are the likely sites for nucleophilic attack. Green and yellow areas represent regions of neutral or near-zero potential. nih.gov
For a molecule like this compound, an MEP analysis would be expected to show a region of high electron density (red) around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as potential sites for electrophilic interaction. Areas of positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group. nih.govresearchgate.net
The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial to its chemical and biological activity. Computational methods can be used to explore the potential energy surface of a molecule to identify its most stable conformations (global and local minima) and the energy barriers between them.
For this compound, the primary source of conformational flexibility is the rotation around the C-C bond connecting the aldehyde group to the benzene (B151609) ring and the C-O bond of the hydroxyl group. Theoretical calculations can determine the relative energies of different conformers, such as those where the aldehyde and hydroxyl groups are oriented in various positions relative to the other substituents. The most stable conformer corresponds to the minimum on the potential energy surface. nih.gov
Molecular Docking Studies for Exploring Ligand-Target Interactions in silico
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug at a molecular level.
While no specific molecular docking studies featuring this compound as the ligand are present in the available literature, research on derivatives of similar compounds illustrates the process. For example, a compound synthesized from 2-bromo-5-fluorobenzaldehyde (B45324) was docked against several bacterial protein targets, including dihydrofolate reductase (DHFR), to predict its binding affinity and interaction mechanism. nih.gov Such studies typically report a binding energy, with a more negative value indicating a stronger interaction between the ligand and the target protein. nih.gov
Quantum Chemical Analysis of Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly using DFT, are powerful tools for elucidating the mechanisms of chemical reactions. These methods can map out the entire reaction pathway, from reactants to products, by identifying and characterizing the energies of all intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction.
For a molecule like this compound, this type of analysis could be applied to understand its synthesis, degradation, or its reactions with biological molecules. However, there are currently no specific studies in the public domain that detail a quantum chemical analysis of reaction mechanisms involving this compound.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.
For instance, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the excitation energies and oscillator strengths of electronic transitions. sciforum.net Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated and are often scaled to account for systematic errors in the theoretical methods. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the structural elucidation of the molecule. While commercial suppliers may provide spectroscopic data like NMR for this compound, detailed theoretical predictions and their correlation with experimental results are not currently published in research literature. bldpharm.com
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Building Block for Complex Organic Molecules
Organic building blocks are functionalized molecules that serve as the foundational components for constructing larger, more complex molecular architectures. 2-Bromo-6-fluorobenzaldehyde (B104081), with its distinct arrangement of bromine, fluorine, and aldehyde functional groups, is a key building block in organic synthesis. innospk.comsgtlifesciences.com The presence of both bromine and fluorine atoms ortho to the aldehyde group provides unique reactivity for a variety of chemical transformations. innospk.com This structure is instrumental in the bottom-up assembly of molecular structures in fields like medicinal and material chemistry.
Precursor in the Synthesis of Pharmaceutical Intermediates and Biologically Active Scaffolds
2-Bromo-6-fluorobenzaldehyde is a crucial intermediate in the pharmaceutical industry. sgtlifesciences.comgoogle.com It serves as a starting material for developing biologically active molecules. innospk.com For example, it is a precursor in the synthesis of Cariporide (HOE-694), a drug developed for the prevention and treatment of ischemic heart disease. google.com It is also used to synthesize 4,5-disubstituted-2-arylpyrimidine compounds, which act as regulators for mammalian complement C5a receptors and are used in treating various inflammatory, cardiovascular, and immune system diseases. google.com Furthermore, it is a key material for creating phosphodiesterase (PDE4) inhibitors like AN2728, which are used to treat conditions such as psoriasis and dermatitis. google.com
Development of Novel Ligands and Bicyclic Heterocyclic Systems
The reactivity of 2-Bromo-6-fluorobenzaldehyde makes it valuable for synthesizing specialized chemical structures like ligands and bicyclic heterocycles. innospk.com For instance, it is used to create indazoles, a class of bicyclic heterocyclic compounds, through a copper-catalyzed reaction with primary amines and sodium azide. ossila.com Additionally, a derivative, fluoro-2-formyphenyl boronic acid, synthesized from this compound, acts as an NMR probe to determine the enantiopurity of sulfinamides, which are important chiral auxiliaries in asymmetric synthesis. ossila.com
Applications in Material Science and Engineering
The utility of 2-Bromo-6-fluorobenzaldehyde extends into materials science, where its unique properties are leveraged to create advanced materials. innospk.com
Facilitation of Macromolecular Self-Assembly
In materials science, 2-Bromo-6-fluorobenzaldehyde functions as a multifunctional building block that aids in the self-assembly of macromolecules. innospk.com This process is fundamental to creating nanostructures with tailored properties. innospk.com
Fabrication of Nanostructures
The ability of 2-Bromo-6-fluorobenzaldehyde to assist in the self-assembly of macromolecules is directly applied to the fabrication of nanostructures. innospk.comossila.com These organized molecular assemblies are essential for developing advanced materials. innospk.com
Design and Synthesis of Semiconducting Materials
The reactivity of this compound makes it a suitable candidate for synthesizing semiconductors. innospk.com Research has shown that a semiconducting thienoisoindigo-based nanowire can be assembled using 2-bromobenzaldehyde through halogen and chalcogen bonding, demonstrating a measurable hole mobility. ossila.com This highlights its potential in the design of novel organic electronic materials. ossila.com
Biochemical and Enzymatic Research Applications
Utilization as a Molecular Probe in Biochemical Assays
There is no direct evidence in the reviewed literature of 2-Bromo-6-fluoro-4-hydroxybenzaldehyde being used as a molecular probe. However, the closely related compound, 2-Bromo-6-fluorobenzaldehyde (B104081), has been utilized in the synthesis of a ¹H and ¹⁹F NMR probe. This probe, fluoro-2-formyphenyl boronic acid, is instrumental in determining the enantiopurity of sulfinamides, which are crucial chiral auxiliaries in asymmetric synthesis. The presence of the fluorine atom in these molecules is key to their function in ¹⁹F NMR spectroscopy, a powerful analytical technique in biochemical and pharmaceutical research. Given the structural similarity, it is plausible that this compound could also serve as a precursor for the development of novel molecular probes for various biochemical assays.
Investigation of Compound-Enzyme Interactions in vitro
Detailed in vitro studies on the interaction of this compound with specific enzymes are not readily found in the existing scientific literature. However, substituted benzaldehydes are a class of compounds known to interact with various enzymes. For instance, some substituted benzaldehydes have been investigated as allosteric modulators of hemoglobin, demonstrating their potential to interact with and modulate the function of complex proteins. The aldehyde group can form covalent bonds with nucleophilic residues like lysine (B10760008) in enzyme active sites, leading to inhibition or modulation of enzyme activity. The bromo and fluoro substituents on the aromatic ring of this compound would influence its electronic properties and steric hindrance, thereby affecting its binding affinity and specificity towards different enzymes.
Research on Modulation of Enzyme Activity (e.g., γ-Secretase modulation)
While there is no specific research linking this compound to the modulation of γ-secretase, this area of research is highly relevant for structurally related compounds. γ-Secretase modulators (GSMs) are sought after as potential therapeutics for Alzheimer's disease. These molecules can alter the activity of the γ-secretase enzyme to reduce the production of the toxic amyloid-beta (Aβ42) peptide, without completely inhibiting the enzyme, which could lead to side effects. The general chemical space for GSMs is diverse, and small aromatic molecules are a common feature. The potential of a compound like this compound to act as a GSM would depend on its ability to fit into the allosteric binding site of the γ-secretase complex and induce a conformational change that favors the production of shorter, less harmful Aβ peptides.
Strategic Design of Derivatives for Interaction with Specific Biological Targets
The strategic design of derivatives from a lead compound is a common approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Although there are no specific examples of derivatives being designed from this compound for particular biological targets, the principle is well-established. For example, derivatives of 2-hydroxy benzyl (B1604629) hydrazide have been synthesized and evaluated for their antibacterial and antioxidant activities. jchr.org Similarly, the design and synthesis of novel 2,6-difluorobenzamide (B103285) derivatives have led to the discovery of potent FtsZ inhibitors with antibacterial activity. These examples highlight how the core structure of a substituted benzaldehyde (B42025) can be chemically modified to create a library of compounds for screening against various biological targets. The hydroxyl and aldehyde groups on this compound offer convenient handles for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially novel biological activities.
Advanced Analytical Methodologies for Research Purity and Isomer Differentiation
Chromatographic Techniques for Separation and Quantification of Isomers
Chromatography is a cornerstone of analytical chemistry, offering powerful capabilities for separating the components of a mixture. For substituted benzaldehydes, where numerous positional isomers can exist, high-resolution chromatographic techniques are indispensable.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. walshmedicalmedia.com When coupled with Mass Spectrometry (MS), it becomes a formidable tool for both separation and identification. The HPLC system separates the isomers, and the mass spectrometer provides mass-to-charge ratio data, which aids in confirming the identity of the analyte and its impurities.
For challenging separations where isomers may not be fully resolved by the chromatography column, tandem mass spectrometry (MS/MS) approaches can provide an additional layer of specificity. nih.gov Techniques involving ion trap mass analyzers, for instance, can use different collision energies to fragment co-eluting isomers. The resulting unique fragmentation patterns can be processed using algorithms to differentiate and quantify each isomer, even without complete baseline chromatographic separation. nih.gov This hyphenated technique is particularly valuable in pharmaceutical impurity profiling and metabolomics, where complex biological matrices are common. walshmedicalmedia.comresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. researchgate.net By utilizing stationary phase columns packed with sub-2-micron particles, UPLC systems operate at higher pressures than traditional HPLC, resulting in substantial improvements in resolution, sensitivity, and speed of analysis. researchgate.netyoutube.com
The key advantages of UPLC for isomer analysis include:
Enhanced Resolution: The higher efficiency of UPLC columns leads to sharper, narrower peaks, which improves the ability to separate structurally similar isomers that might co-elute in an HPLC system. youtube.com
Increased Sensitivity: Taller, more concentrated peaks result in lower limits of detection (LOD) and quantification (LOQ), which is critical for identifying and quantifying trace-level impurities. youtube.com
Faster Analysis Times: The high-pressure capabilities allow for higher flow rates and shorter column lengths, significantly reducing the run time for each analysis without sacrificing separation quality. youtube.com
These features make UPLC an invaluable tool for high-throughput screening and for ensuring the purity of research compounds like 2-Bromo-6-fluoro-4-hydroxybenzaldehyde. researchgate.net
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. It is particularly effective for analyzing isomers of substituted benzaldehydes. rsc.orgvurup.sk A significant innovation in this area is the development of Low Thermal Mass Gas Chromatography (LTM GC). LTM GC technology enables ultrafast temperature programming and rapid cooling, which drastically reduces analytical run times compared to conventional GC systems. rsc.org
A study on the separation of ten bromofluorobenzaldehyde isomers demonstrated the superior performance of LTM GC. rsc.org The method achieved complete separation of all ten isomers in just five minutes using a DB-624 column, with a resolution of more than 1.2 for each isomer. rsc.org In contrast, conventional GC methods resulted in longer run times and poorer peak shape and resolution. rsc.org The high efficiency of LTM GC makes it an exceptionally useful tool for developing methods to separate isomeric impurities in starting materials like this compound. rsc.org
Table 1: LTM GC Method Performance for Bromofluorobenzaldehyde Isomer Separation
| Parameter | Result/Value | Reference |
|---|---|---|
| Technique | Low Thermal Mass Gas Chromatography (LTM GC) | rsc.org |
| Column | DB-624 | rsc.org |
| Total Run Time | 5 minutes | rsc.org |
| Resolution | > 1.2 for all isomers | rsc.org |
| Limit of Detection (LOD) | 0.4 ppm | rsc.org |
| Limit of Quantitation (LOQ) | 1.2 ppm | rsc.org |
Method Validation in Academic Research Settings
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net It ensures that the data generated is reliable, accurate, and precise. demarcheiso17025.comchemnest.com In academic research, where novel compounds and synthetic routes are explored, robust method validation is essential to confirm research findings. Key parameters include specificity, selectivity, linearity, precision, and accuracy. researchgate.netchromatographyonline.com
In the context of chromatography, the terms specificity and selectivity are often used to describe the reliability of a method in distinguishing the analyte of interest from other components in a sample. researchgate.netechemi.com
Selectivity refers to the ability of the analytical method to differentiate and quantify the target analyte in the presence of other compounds. researchgate.netechemi.com A method is considered selective if it can produce a response for multiple chemical entities that are distinguished from each other. researchgate.net For isomer analysis, this means the method must be able to separate the peak of this compound from the peaks of its other isomers and any related impurities. researchgate.net
Specificity is the ultimate degree of selectivity. echemi.com A method is specific if it produces a signal for only a single, unique analyte. loesungsfabrik.de It demonstrates unequivocally that the method assesses the analyte without interference from other components like impurities, degradation products, or matrix components that may be present. loesungsfabrik.de
In academic research, assessing selectivity is crucial. This can be achieved by analyzing samples spiked with known potential impurities or by subjecting a sample to stress conditions (e.g., heat, acid, light) to generate degradation products. loesungsfabrik.de A selective method will be able to resolve the primary analyte peak from these other components. loesungsfabrik.de
These three parameters are fundamental to validating any quantitative analytical method. chromatographyonline.com
Linearity is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com It is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve. For most methods, a high degree of linearity is indicated by a correlation coefficient (r) or coefficient of determination (R²) value close to 1.000, with a common acceptance criterion being ≥ 0.999. rsc.orgenvironics.com
Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. chromatographyonline.com It is usually expressed as the relative standard deviation (RSD). chromatographyonline.com
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. chromatographyonline.com
Intermediate Precision: Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment. environics.com An RSD of less than 2-3% is often considered acceptable. environics.com
Accuracy is the measure of the closeness of the analytical result to the true or accepted reference value. chromatographyonline.com It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix (spiked sample). researchgate.net The results are reported as the percent recovery of the added amount. chromatographyonline.com The LTM GC method for bromofluorobenzaldehyde isomers, for example, was validated and showed excellent accuracy, with recovery values between 93.7% and 107.7%. rsc.org
Table 2: Summary of Method Validation Parameters from LTM GC Isomer Analysis
| Validation Parameter | Acceptance Criteria / Finding | Reference |
|---|---|---|
| Specificity / Selectivity | Method demonstrated ability to separate 10 isomers with a resolution > 1.2. | rsc.org |
| Linearity (Correlation Coefficient) | > 0.999 for all isomers | rsc.org |
| Precision (%RSD) | Not explicitly stated in abstract, but method was validated according to ICH guidelines which require precision assessment. | rsc.org |
| Accuracy (% Recovery) | Established between 93.7% and 107.7% for all isomers. | rsc.org |
Establishment of Detection and Quantitation Limits
In the synthesis of specialty chemicals like this compound, the presence of isomers can significantly impact the properties and reactivity of the final product. Therefore, sensitive analytical methods are required to detect and quantify these related substances at trace levels.
A study focused on the separation and quantification of ten isomers of bromofluoro benzaldehyde (B42025) utilizing a Low Thermal Mass Gas Chromatography (LTM GC) method provides valuable insights into the achievable sensitivity for this class of compounds. rsc.org While the study encompassed a mixture of isomers, the findings are indicative of the detection capabilities for this compound. The LTM GC technique is noted for its rapid temperature programming and enhanced separation efficiency. rsc.org
The validation of this method, following established guidelines, determined the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the bromofluoro benzaldehyde isomers. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
| Parameter | Value (for bromofluoro benzaldehyde isomers) |
| Limit of Detection (LOD) | 0.4 ppm |
| Limit of Quantitation (LOQ) | 1.2 ppm |
This interactive table summarizes the detection and quantitation limits established for a mixture of ten bromofluoro benzaldehyde isomers using an LTM GC method. rsc.org
The low parts-per-million (ppm) levels for both LOD and LOQ underscore the high sensitivity of the method, which is crucial for controlling the isomeric purity of this compound. rsc.org The accuracy of this analytical approach was further substantiated by recovery studies, which yielded results between 93.7% and 107.7% for all isomers. rsc.org
In situ Spectroscopic Monitoring of Reaction Progress (e.g., IR, Raman)
Real-time monitoring of chemical reactions is a powerful tool for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters to ensure the desired product is formed efficiently and with high purity. Infrared (IR) and Raman spectroscopy are particularly well-suited for in situ monitoring of the synthesis of this compound due to their ability to provide detailed molecular information non-invasively.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for tracking the progress of reactions involving substituted benzaldehydes. nih.gov The carbonyl (C=O) stretching frequency of the aldehyde group is particularly sensitive to the electronic effects of substituents on the benzene (B151609) ring. nih.gov In the synthesis of this compound, one could monitor the appearance and growth of the characteristic C=O stretching band of the product, as well as the disappearance of bands associated with the starting materials. For instance, the presence of intramolecular hydrogen bonding in related hydroxybenzaldehyde compounds has been identified through spectral features, a phenomenon that could also be relevant in the target molecule. researchgate.net
Raman Spectroscopy
Raman spectroscopy offers a complementary vibrational spectroscopy technique that is highly sensitive to the covalent bonds in a molecule and is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. thepulsar.be The synthesis of this compound can be monitored by tracking the characteristic Raman bands of the aromatic ring, the C-Br, C-F, and C=O functional groups.
The progress of a reaction can be followed by observing the change in intensity of specific spectral features corresponding to reactants and products over time. thepulsar.be For example, the disappearance of a reactant's characteristic peak and the simultaneous emergence of a product's peak would indicate the conversion. The use of both FTIR and FT-Raman spectroscopy provides a more complete picture of the reaction, as some vibrational modes may be more active in one technique than the other. nih.gov
Below is a hypothetical table of expected key vibrational frequencies for this compound that would be monitored during its synthesis.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| O-H | Stretching (intramolecular H-bond) | 3300 - 3500 | IR, Raman |
| C-H (aromatic) | Stretching | 3000 - 3100 | IR, Raman |
| C=O (aldehyde) | Stretching | ~1700 | IR, Raman |
| C=C (aromatic) | Stretching | 1450 - 1600 | IR, Raman |
| C-F | Stretching | 1000 - 1400 | IR |
| C-Br | Stretching | 500 - 600 | IR, Raman |
This interactive table presents a hypothetical summary of the key infrared and Raman vibrational frequencies that would be monitored during the synthesis of this compound, based on typical ranges for its functional groups.
By coupling these spectroscopic techniques with the reaction vessel, chemists can gain real-time insights into the synthesis of this compound, leading to improved process control and product quality. biosynth.com
Future Research Directions and Unresolved Challenges
Exploration of Environmentally Benign and Sustainable Synthetic Routes
The current synthesis of complex halogenated phenols often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary challenge for future research is the development of greener and more sustainable synthetic methodologies.
Future research should focus on several key areas of green chemistry:
Catalytic Processes: Investigating novel catalytic systems, such as those using copper or other transition metals, could enable more direct and selective fluorination and bromination of phenolic precursors, reducing the reliance on stoichiometric reagents. researchgate.net The development of methods that avoid harsh conditions, like high temperatures, is also crucial. researchgate.netgoogle.com
Solvent-Free and Alternative Solvents: Exploring solvent-free reaction conditions, such as mechanochemical synthesis, could drastically reduce waste and the use of toxic, high-boiling point solvents. rsc.orgmdpi.com The use of greener solvents, like water or bio-derived solvents, under micellar catalysis conditions is another promising avenue. acs.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This includes exploring one-pot, multi-component reactions where the benzaldehyde (B42025) scaffold is assembled with high efficiency. acs.orgnih.gov
Enzymatic Synthesis: Biocatalysis, using enzymes like fluorinases or halogenases, presents a highly selective and environmentally friendly alternative for introducing halogen atoms under mild conditions. nih.govnih.gov Research into engineering enzymes that can specifically recognize and functionalize precursors to 2-Bromo-6-fluoro-4-hydroxybenzaldehyde is a long-term but highly valuable goal.
Overcoming the challenges of regioselectivity in a single step while adhering to green chemistry principles will be a significant hurdle. The electronic effects of the existing substituents must be carefully managed to direct the incoming groups to the desired positions.
Development of Highly Regioselective and Enantioselective Synthetic Transformations
The presence of multiple reactive sites on this compound makes controlled, selective transformations a significant challenge. The aldehyde group can undergo a wide range of reactions, and the phenolic hydroxyl and the aromatic ring can also be functionalized.
Future research directions include:
Regioselective Reactions: Developing protecting group strategies or directing group-assisted catalysis is essential to selectively target one functional group while leaving the others intact. For instance, selectively modifying the aldehyde without affecting the phenol (B47542) or the halogenated ring positions is a key unresolved issue.
Enantioselective Aldehyde Additions: The aldehyde functionality is a prime target for creating chiral centers. A major area for future work is the development of catalytic enantioselective additions (e.g., alkylation, arylation, alkynylation) to the carbonyl group. kingston.ac.uknih.govmdpi.comthieme-connect.de This would provide access to a wide array of enantioenriched secondary alcohols, which are valuable building blocks for pharmaceuticals. acs.org
Asymmetric Catalysis: Utilizing chiral catalysts, such as organocatalysts or transition-metal complexes, is paramount for achieving high enantioselectivity. researchgate.netnih.govnih.gov Research into catalysts that can tolerate the steric hindrance and electronic properties imparted by the ortho-bromo and fluoro substituents is needed. For example, chiral Ni(II) complexes have shown promise in the synthesis of other fluorinated chiral molecules. nih.govbeilstein-journals.org
The table below outlines potential enantioselective transformations and the associated research challenges.
| Transformation Type | Target Functional Group | Potential Chiral Product | Key Research Challenge |
| Asymmetric Reduction | Aldehyde | Chiral Benzyl (B1604629) Alcohol | Achieving high enantiomeric excess with sterically hindered substrate. |
| Enantioselective Alkylation | Aldehyde | Chiral Secondary Alcohol | Overcoming electronic deactivation by halogen substituents. |
| Enantioselective Arylation | Aldehyde | Chiral Diaryl Methanol | Catalyst tolerance to multiple halogen atoms on the ring. thieme-connect.de |
| Asymmetric α-Functionalization | Aldehyde (via enamine) | Chiral α-Substituted Aldehyde | Controlling reactivity at the α-position versus the aldehyde itself. researchgate.net |
Advanced Investigations into Material Science Applications and Properties
The combination of a rigid aromatic core, hydrogen-bonding capability (hydroxyl group), and the unique electronic properties imparted by the C-F and C-Br bonds suggests that this compound could be a valuable building block for advanced materials. acs.orgman.ac.uk
Unresolved research avenues include:
Polymer Synthesis: The compound can serve as a monomer for creating novel fluorinated polymers. The hydroxyl and aldehyde groups provide handles for polymerization reactions. Future work should explore its incorporation into polyesters, polyethers, or phenolic resins to create materials with enhanced thermal stability, chemical resistance, and specific optical properties. man.ac.uk
Liquid Crystals: The rigid, substituted aromatic structure is a common feature in liquid crystalline molecules. Synthesis of derivatives, for example by esterifying the hydroxyl group with long-chain alkyl or aromatic acids, could lead to new liquid crystal materials with unique phase behaviors.
Flame Retardants: Halogenated phenols are known for their use as flame retardants. nih.govmdpi.com Research is needed to investigate the efficacy of this compound or its derivatives as a reactive flame retardant, where it is covalently incorporated into a polymer backbone to enhance fire safety, potentially with lower environmental impact than additive flame retardants. acs.org
Fluorinated Graphene Modification: Functionalizing materials like fluorographene with derivatives of this compound could alter their electronic and physical properties for applications in electronics and sensors. man.ac.uk
A significant challenge is understanding the structure-property relationships. How the specific arrangement of the bromo, fluoro, and hydroxyl groups influences macroscopic properties like polymer glass transition temperature, liquid crystal phase range, or flame retardancy is currently unknown.
Design and Synthesis of Novel Biochemical Probes with Enhanced Specificity
The structural motifs within this compound are found in many biologically active molecules, suggesting its potential as a scaffold for creating new biochemical tools.
Future research should be directed towards:
Enzyme Inhibitors: The aldehyde group can react with nucleophilic residues in enzyme active sites, while the fluorinated aromatic ring can engage in specific interactions. Fluorine's unique properties can enhance binding affinity and metabolic stability. nih.govnih.govresearchgate.net This scaffold could be elaborated to design specific inhibitors for enzymes like aldehyde dehydrogenases or various proteases. nih.govacs.orgresearchgate.net
Fluorescent Probes: The benzaldehyde-phenol core could be extended through conjugation to create fluorophores. The aldehyde group provides a reactive handle for designing probes that respond to specific analytes (e.g., biothiols, reactive oxygen species) through a chemical reaction that modulates the fluorescence output. rsc.orgmdpi.com The development of probes based on novel scaffolds beyond classical dyes is an active area of research. nih.govacs.org
PET Imaging Agents: The presence of fluorine opens the door to synthesizing ¹⁸F-labeled analogues for use in Positron Emission Tomography (PET) imaging. nih.govresearchgate.net Developing efficient methods to introduce ¹⁸F into this complex ring system would be a significant step toward creating new imaging agents for diagnostics and drug development.
A key unresolved challenge is achieving high specificity. Many aldehyde-containing molecules are broadly reactive. The design of derivatives must incorporate additional features that direct the molecule to a single biological target, minimizing off-target effects and enhancing its utility as a precise biochemical probe.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-6-fluoro-4-hydroxybenzaldehyde with high purity?
The synthesis typically involves regioselective bromination and fluorination of a hydroxybenzaldehyde precursor. A common approach is to protect the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to direct electrophilic substitution. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by fluorination via halogen exchange (Halex reaction) with KF in polar aprotic solvents like DMF. Final deprotection yields the target compound. Purification via column chromatography or recrystallization is critical, with HPLC analysis (>95.0% purity) recommended to confirm quality .
Q. How should researchers handle safety concerns associated with this compound?
While full toxicological data may be unavailable, standard precautions for halogenated aromatic aldehydes apply. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap and water. Store at 0–6°C to minimize decomposition. Always consult hazard data for structurally similar compounds, such as 4-(bromomethyl)benzaldehyde, which highlights risks of skin/eye irritation and respiratory sensitization .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?
X-ray diffraction data refinement using SHELXL is recommended for small-molecule crystallography. For complex cases (e.g., twinning or disorder), employ iterative cycles of least-squares refinement with restraints on bond lengths/angles. Validate hydrogen bonding and halogen interactions using software like Mercury. Cross-reference with similar structures, such as 6-bromo-4-[2-(4-fluorobenzylidene)hydrazin-1-ylidene]-1-methyl-3,4-dihydro-1H-benzothiazine, which demonstrates precise handling of halogen and hydrogen bonding networks .
Q. What strategies resolve contradictory NMR data for this compound in polar solvents?
Contradictions in ^1H/^13C NMR (e.g., unexpected splitting or shifts) often arise from solvent effects or dynamic processes. Use deuterated DMSO or CDCl3 for consistency. For ambiguous peaks, employ 2D techniques (HSQC, HMBC) to assign quaternary carbons and long-range couplings. Compare with spectra of analogs like 4-bromo-2-fluorobenzaldehyde, where fluorine’s deshielding effect on adjacent protons is well-documented .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites. The bromine atom at position 2 is likely more electrophilic due to ortho-directing effects of the hydroxyl group. Validate predictions experimentally using model reactions, such as Suzuki-Miyaura coupling with 4-bromo-2-fluorophenylboronic acid derivatives, which highlight regioselectivity challenges .
Q. What methodologies validate the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25–60°C. Monitor degradation via HPLC-MS to identify byproducts (e.g., debromination or oxidation). For thermal stability, use differential scanning calorimetry (DSC). Reference studies on 4-hydroxybenzaldehyde, which undergoes autoxidation in alkaline conditions, necessitating inert atmospheres during storage .
Methodological Considerations
- Synthetic Optimization : Use kinetic vs. thermodynamic control to manage competing bromination/fluorination pathways.
- Analytical Cross-Validation : Correlate HPLC retention times with mass spectrometry to confirm molecular integrity.
- Crystallography Workflow : Preprocess data with SHELXD for phase solution, followed by SHELXL for refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
